Technical Documentation Center

4-(3-hydroxyphenyl)azetidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-hydroxyphenyl)azetidin-2-one
  • CAS: 777884-38-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and ADME Optimization of 4-(3-Hydroxyphenyl)azetidin-2-one Derivatives

Executive Summary The azetidin-2-one ( β -lactam) scaffold is a privileged structure in medicinal chemistry. While historically synonymous with antibacterial agents, modern drug discovery has repurposed this heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one ( β -lactam) scaffold is a privileged structure in medicinal chemistry. While historically synonymous with antibacterial agents, modern drug discovery has repurposed this heterocycle for diverse therapeutic targets, including monoacylglycerol lipase (MGL) inhibition, cholesterol absorption (e.g., ezetimibe), and anti-inflammatory pathways [1]. Specifically, the introduction of a 3-hydroxyphenyl group at the C4 position of the azetidin-2-one ring introduces unique physicochemical dynamics.

While the phenolic hydroxyl group serves as a critical hydrogen bond donor/acceptor that enhances target affinity, it simultaneously acts as a metabolic liability. This whitepaper provides an authoritative, step-by-step technical guide to the pharmacokinetic (PK) profiling of 4-(3-hydroxyphenyl)azetidin-2-one derivatives, focusing on the causality behind experimental design and the implementation of self-validating bioanalytical systems.

Strategic PK Profiling Workflow

The evaluation of these derivatives requires a tiered approach, moving from high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screens to definitive in vivo pharmacokinetic modeling.

PK_Workflow A Compound Design 4-(3-hydroxyphenyl)azetidin-2-ones B In Vitro ADME (Microsomes, Caco-2) A->B Screen C In Vivo PK (Rodent IV/PO) B->C Lead Selection D Bioanalysis (LC-MS/MS) C->D Plasma Sampling E PK Parameter Calculation D->E Data Processing

Sequential pharmacokinetic profiling workflow for azetidin-2-one derivatives.

In Vitro ADME Profiling: Methodologies and Causality

Before advancing to animal models, researchers must isolate the specific metabolic vulnerabilities of the 4-(3-hydroxyphenyl)azetidin-2-one scaffold. The two primary liabilities are the hydrolytic instability of the β -lactam ring in the presence of plasma esterases/amidases and the rapid Phase II glucuronidation of the 3-hydroxyl group[2].

Microsomal Stability Assay (Phase I & II)

Causality: Standard microsomal stability assays often only assess Cytochrome P450 (CYP) mediated Phase I metabolism. However, the 3-hydroxyphenyl moiety is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Because UGTs are located on the luminal side of the endoplasmic reticulum, intact microsomes (which form sealed vesicles) restrict the entry of the highly polar UDPGA cofactor. We must use a pore-forming agent (alamethicin) to permeabilize the vesicles, ensuring the assay accurately reflects in vivo glucuronidation rates.

Self-Validating Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Permeabilization: Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to allow pore formation.

  • Pre-incubation: Spike the 4-(3-hydroxyphenyl)azetidin-2-one derivative to a final concentration of 1 µM (ensure DMSO concentration remains 0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM final) and UDPGA (2 mM final).

  • Quenching & Internal Validation: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS, e.g., tolbutamide). Self-Validation: The IS ensures that any variations in extraction recovery or LC-MS/MS injection volume are mathematically normalized.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

In Vitro Data Summary

The table below summarizes representative ADME data, illustrating how substitutions on the azetidin-2-one nitrogen (N1) influence the overall profile.

Compound VariantKinetic Solubility (µM)HLM Clint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Plasma Stability t1/2​ (min)
Unsubstituted N1> 10085.4 (High clearance)4.2 (Moderate)45
N1-Alkyl Substituted4542.1 (Moderate clearance)18.5 (High)> 120
N1-Aryl Substituted< 1012.3 (Low clearance)22.1 (High)> 120

Metabolic Degradation Pathways

Understanding the biotransformation of the scaffold is essential for lead optimization. The diagram below maps the primary metabolic routes.

Metabolic_Pathway Parent 4-(3-hydroxyphenyl) azetidin-2-one Phase1 CYP450 Oxidation Parent->Phase1 Phase I Phase2 UGT Glucuronidation Parent->Phase2 Phase II Lactam Ring Hydrolysis Parent->Lactam Esterases Excretion Excretion Phase1->Excretion Phase2->Excretion Lactam->Excretion

Primary metabolic degradation pathways of 4-(3-hydroxyphenyl)azetidin-2-ones.

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, in vivo profiling in rodent models determines absolute bioavailability ( F% ) and systemic exposure [3].

Rodent PK Study Protocol

Causality: β -lactams are inherently unstable in whole blood due to circulating esterases. If blood samples are left at room temperature, the azetidin-2-one ring will hydrolyze ex vivo, leading to artificially low calculated plasma concentrations and a false overestimation of in vivo clearance.

Step-by-Step Methodology:

  • Formulation: Formulate the lead derivative for Intravenous (IV) dosing (1 mg/kg in 5% DMSO / 95% PEG400) and Oral (PO) dosing (10 mg/kg in 0.5% Methylcellulose).

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route).

  • Sampling (Critical Step): Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2​EDTA coated tubes.

  • Ex Vivo Stabilization: Immediately place the tubes on wet ice. Centrifuge the samples at 4°C within 15 minutes of collection to separate plasma. The cold temperature drastically reduces esterase activity, preserving the intact azetidin-2-one ring.

  • Storage & Analysis: Transfer plasma to pre-chilled tubes containing a stabilizing buffer (if required) and store at -80°C until LC-MS/MS analysis via Multiple Reaction Monitoring (MRM).

Quantitative In Vivo PK Parameters

The following table outlines the expected PK parameters for an optimized 4-(3-hydroxyphenyl)azetidin-2-one derivative exhibiting favorable drug-like properties.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)1,4503,200
Tmax​ (h)0.0831.5
AUC0−∞​ (ng·h/mL)2,1008,400
t1/2​ (h)2.43.1
Clearance ( Cl ) (mL/min/kg)7.9N/A
Volume of Distribution ( Vss​ ) (L/kg)1.2N/A
Bioavailability ( F% ) N/A40.0%

Conclusion

The pharmacokinetic optimization of 4-(3-hydroxyphenyl)azetidin-2-one derivatives requires a delicate balance. While the 3-hydroxyphenyl group is vital for target engagement, its susceptibility to Phase II glucuronidation must be mitigated through strategic steric hindrance or electronic modulation at adjacent positions. By employing rigorous, self-validating in vitro assays and strictly controlled in vivo sampling protocols, researchers can accurately profile these compounds, paving the way for the development of novel, highly bioavailable therapeutics.

References

  • Development and Pharmacological Characterization of Selective Blockers of 2-Arachidonoyl Glycerol Degradation with Efficacy in Rodent Models of Multiple Sclerosis and Pain ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 2-Azetidinone – A new profile of various pharmacological activities ResearchGate URL:[Link]

Exploratory

In Vitro Toxicity Profile and Mechanistic Evaluation of the 4-(3-Hydroxyphenyl)azetidin-2-one Scaffold

Executive Summary The azetidin-2-one (β-lactam) scaffold has evolved far beyond its historical application in antibacterial therapy, emerging as a highly versatile pharmacophore in oncology and inflammatory diseases. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) scaffold has evolved far beyond its historical application in antibacterial therapy, emerging as a highly versatile pharmacophore in oncology and inflammatory diseases. Specifically, derivatives bearing targeted aryl substitutions—such as the 4-(3-hydroxyphenyl)azetidin-2-one core—exhibit a highly favorable in vitro toxicity profile. This profile is defined by potent antiproliferative activity in malignant cells coupled with minimal cytotoxicity in non-dividing normal tissues[1].

As a Senior Application Scientist, it is critical to understand that evaluating toxicity is not merely about generating IC50 values; it requires proving the causality between structural chemistry, target engagement, and cellular fate. This technical guide provides a comprehensive, mechanistically grounded framework for profiling the in vitro toxicity of 4-(3-hydroxyphenyl)azetidin-2-one derivatives.

Mechanistic Grounding: The Causality of Selective Toxicity

The selective toxicity of the 4-(3-hydroxyphenyl)azetidin-2-one scaffold is a direct consequence of its structural biology and the kinetic differences between malignant and normal cells.

  • Conformational Locking & Stability: The rigid 4-membered azetidin-2-one ring acts as a stable bioisostere for the cis-double bond found in natural vascular disrupting agents like Combretastatin A-4 (CA-4)[2]. This rigidity locks the aryl appendages in a bioactive conformation, preventing the spontaneous cis-to-trans isomerization that typically causes off-target toxicity and rapid degradation in traditional CA-4 analogs[3].

  • Target Specificity at the Colchicine Binding Site: The 3-hydroxyl group on the phenyl ring is not merely a passive substituent; it serves as a critical hydrogen bond donor/acceptor. When entering the hydrophobic pocket of the colchicine binding site on β-tubulin, this hydroxyl moiety anchors the molecule to key polar residues. This high-affinity binding physically blocks the addition of new tubulin heterodimers, potently inhibiting tubulin polymerization[1].

  • The Causality of Selectivity: Because the primary mechanism of action targets microtubule dynamics, the compound's toxicity is intrinsically linked to a cell's mitotic rate. Rapidly dividing cancer cells experience catastrophic mitotic spindle disruption, triggering prolonged G2/M phase cell cycle arrest and subsequent caspase-3 mediated apoptosis[2]. Conversely, quiescent normal cells (e.g., hepatocytes, non-tumorigenic epithelial cells) do not rely on rapid microtubule turnover, rendering the compound practically non-toxic to these tissues and establishing a wide therapeutic window[2].

Quantitative In Vitro Toxicity Profile

To establish the safety and efficacy of this scaffold, extensive in vitro profiling against both malignant and non-malignant cell lines is required. The data below synthesizes the typical toxicity profile of highly active azetidin-2-one derivatives, demonstrating their remarkable selectivity.

Table 1: Representative In Vitro Cytotoxicity of Azetidin-2-one Derivatives
Cell LineTissue Origin / Cell TypeProliferation StatusIC50 (µM)Selectivity Index*
MCF-7 Human Breast AdenocarcinomaHigh (Malignant)0.008Reference
B16F10 Murine MelanomaHigh (Malignant)0.015~0.5x
SiHa Human Cervical CarcinomaHigh (Malignant)0.022~0.3x
Chang Normal Human HepatocytesLow (Quiescent)> 10.00> 1,250x
HEK-293T Normal Embryonic KidneyLow (Quiescent)> 10.00> 1,250x

*Selectivity Index is calculated as the ratio of the IC50 in normal cells (e.g., Chang/HEK-293T) to the IC50 in the reference cancer line (MCF-7).

Visualizations of Mechanism and Workflow

MOA A 4-(3-hydroxyphenyl)azetidin-2-one (Pharmacophore) B Colchicine Binding Site (β-Tubulin) A->B High Affinity F Low Toxicity in Quiescent Cells A->F Minimal Engagement C Inhibition of Tubulin Polymerization B->C Destabilization D G2/M Cell Cycle Arrest C->D Spindle Disruption E Caspase-3 Activation (Apoptosis) D->E Prolonged Arrest

Mechanism of selective cytotoxicity via tubulin destabilization and apoptosis.

Workflow S1 Compound Prep (DMSO Stock) S3 Treatment (24h - 72h) S1->S3 S2 Cell Culture (Cancer vs Normal) S2->S3 S4 Viability Assay (WST-8) S3->S4 S5 Data Analysis (IC50 & Selectivity) S4->S5

Self-validating high-throughput workflow for in vitro toxicity profiling.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate strict internal validation mechanisms (orthogonal readouts and baseline controls) to prevent false-positive toxicity readings.

Protocol A: High-Throughput Cell Viability & Selectivity Assay (WST-8)

Rationale: WST-8 provides a highly sensitive, water-soluble formazan dye. Unlike traditional MTT assays, it eliminates the need for harsh solubilization steps that can inadvertently aspirate loosely adherent apoptotic cells, ensuring highly accurate toxicity quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed target malignant cells (e.g., MCF-7) and control normal cells (e.g., Chang hepatocytes) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment and exponential growth phase entry.

  • Self-Validating Compound Preparation: Prepare a 10 mM master stock of the 4-(3-hydroxyphenyl)azetidin-2-one derivative in anhydrous DMSO. Create a 10-point serial dilution ranging from 0.001 µM to 100 µM in complete culture media.

    • Critical Control: Ensure the final DMSO concentration is strictly ≤0.1% across all wells, including the vehicle control, to definitively rule out solvent-induced toxicity.

    • Positive Control: Include Paclitaxel (1 µM) to validate the assay's sensitivity to microtubule-targeted cell death.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • WST-8 Addition: Add 10 µL of CCK-8 (WST-8) reagent directly to each well. Incubate for 2 to 4 hours at 37°C until a visible orange color develops.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

  • Data Synthesis & Validation: Calculate the IC50 using non-linear regression (curve fit). Trustworthiness Check: The assay is considered valid only if the vehicle control exhibits >95% viability and the Paclitaxel positive control exhibits <10% viability.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To prove that the observed cytotoxicity is causally linked to target engagement (tubulin destabilization) rather than non-specific membrane disruption or generalized chemical toxicity[1].

Step-by-Step Methodology:

  • Preparation: Thaw >99% pure bovine brain tubulin on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Reaction Assembly: In a pre-warmed (37°C) 96-well half-area plate, combine the tubulin (3 mg/mL final concentration) with the test compound at 1 µM and 10 µM concentrations.

  • Controls: Utilize Combretastatin A-4 (3 µM) as a polymerization inhibitor (positive control for destabilization) and Paclitaxel (3 µM) as a polymerization enhancer (orthogonal control for stabilization).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Read the absorbance at 340 nm every minute for 60 minutes.

  • Interpretation: An active 4-(3-hydroxyphenyl)azetidin-2-one derivative will severely suppress the Vmax​ of the polymerization curve, mirroring the kinetic profile of CA-4. This confirms that the in vitro toxicity observed in Protocol A is mechanistically driven by tubulin targeting[3].

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents.PMC.
  • Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones.Arrow@TU Dublin.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells.PMC.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-(3-Hydroxyphenyl)azetidin-2-one in Drug Discovery

Executive Summary The β -lactam ring is a privileged scaffold in medicinal chemistry, historically associated with antibacterial agents but increasingly recognized for its diverse pharmacological applications. Specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -lactam ring is a privileged scaffold in medicinal chemistry, historically associated with antibacterial agents but increasingly recognized for its diverse pharmacological applications. Specifically, 4-(3-hydroxyphenyl)azetidin-2-one (Chemical Formula: C9​H9​NO2​ ) serves as a critical structural core in the development of tubulin-polymerization inhibitors (such as Combretastatin A-4 analogues) and cholesterol absorption inhibitors[1].

This technical whitepaper provides an in-depth analysis of the compound's mass spectrometry profile—specifically distinguishing its molecular weight from its monoisotopic exact mass—and outlines self-validating experimental protocols for both its analytical characterization and chemical synthesis.

Mass Spectrometry & Physicochemical Profiling

In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount for identifying isobaric interferences.

  • Molecular Weight (163.17 g/mol ): Calculated using the weighted average of the naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen. This value is utilized for bulk stoichiometric calculations during synthesis[2].

  • Exact Mass (163.0633 Da): Calculated using the mass of the most abundant, stable isotope of each element ( 12C , 1H , 14N , 16O ). This is the critical target value for HRMS workflows[2].

Quantitative Mass Data Summary
PropertyValueAnalytical Method / Context
Chemical Formula C9​H9​NO2​ Elemental Composition
Molecular Weight 163.17 g/mol Isotopic Average (Bulk Synthesis)
Monoisotopic Exact Mass 163.0633 DaHRMS Target Mass
[M+H]+ Adduct Mass 164.0706 m/zESI(+) Mass Spectrometry
[M−H]− Adduct Mass 162.0560 m/zESI(-) Mass Spectrometry
[M+Na]+ Adduct Mass 186.0525 m/zESI(+) (Sodium Adduct)

Analytical Validation: HRMS Protocol

To definitively confirm the identity of 4-(3-hydroxyphenyl)azetidin-2-one, an HRMS workflow must be employed. The following protocol utilizes Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Causality: Methanol provides optimal desolvation kinetics in the ESI source.

  • Mobile Phase Modification: Add 0.1% Formic Acid (FA) to the sample.

    • Causality: FA acts as a proton donor, shifting the ionization equilibrium entirely toward the [M+H]+ species, thereby suppressing complex sodium ( [M+Na]+ ) or potassium adducts that complicate spectral interpretation.

  • Ionization Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Scan in positive ion mode across an m/z range of 100–500.

System Suitability & Self-Validation

To ensure the protocol is self-validating, a Lock-Mass Calibration system is integrated. Leucine Enkephalin ( [M+H]+ exact mass = 556.2771 Da) is infused continuously via a secondary reference sprayer.

  • Validation Logic: The software continuously measures the reference mass. If thermal expansion in the TOF flight tube causes a mass drift exceeding 2 ppm, the system automatically recalibrates the spectrum in real-time. If the drift exceeds 5 ppm, the run is automatically flagged as invalid, ensuring absolute trustworthiness of the 164.0706 m/z detection.

MS_Workflow S1 Sample Preparation (1 µg/mL, 0.1% FA) S2 ESI(+) Ionization (Capillary: 3.0 kV) S1->S2 S4 High-Resolution MS (TOF/Orbitrap) S2->S4 S3 Lock-Mass Calibration (Leucine Enkephalin) S3->S4 Real-time mass correction S5 Data Analysis (m/z 164.0706 [M+H]+) S4->S5

HRMS analytical workflow with self-validating lock-mass calibration for exact mass determination.

Synthetic Methodology: The Staudinger Cycloaddition

The construction of the azetidin-2-one core is classically achieved via the [1], a[2+2] ketene-imine cycloaddition.

Step-by-Step Methodology
  • Imine Formation: React 3-hydroxybenzaldehyde with p-methoxyaniline (PMP-amine) in dichloromethane (DCM) over molecular sieves to yield the corresponding imine.

    • Causality: The PMP group is chosen because an unsubstituted nitrogen (N1) cannot be formed directly in a Staudinger reaction; PMP acts as a robust protecting group that can be oxidatively cleaved later.

  • Ketene Generation & Cycloaddition: Cool the imine solution to -78°C. Add the ketene precursor (e.g., an acid chloride) followed by the dropwise addition of triethylamine ( Et3​N ).

    • Causality: Et3​N deprotonates the acid chloride to form a highly reactive ketene intermediate. Dropwise addition ensures the ketene reacts immediately with the imine rather than dimerizing with itself[3].

  • Deprotection: Treat the resulting N-PMP- β -lactam with Ceric Ammonium Nitrate (CAN) in aqueous acetonitrile at 0°C to oxidatively cleave the PMP group, yielding the free 4-(3-hydroxyphenyl)azetidin-2-one.

System Suitability & Self-Validation

The stereochemical success of the Staudinger reaction is intrinsically self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Validation Logic: The coupling constant ( J ) between the protons at the C3 and C4 positions of the newly formed azetidin-2-one ring dictates the stereochemistry. A J3,4​ value of 2.0–2.5 Hz definitively confirms the trans configuration, whereas a J3,4​ of ~5.0 Hz indicates the cis isomer[1]. By acquiring a crude 1H -NMR prior to purification, the chemist instantly validates both the success of the cycloaddition and the stereochemical outcome.

Pathway A Imine Formation (PMP-protected) C Staudinger Cycloaddition A->C B Ketene Generation (Et3N + Acid Chloride) B->C D N-Deprotection (CAN oxidation) C->D Intermediate Beta-Lactam E 4-(3-hydroxyphenyl) azetidin-2-one D->E Final Product

Synthetic workflow of 4-(3-hydroxyphenyl)azetidin-2-one via Staudinger cycloaddition.

Pharmacological Significance

The placement of the 3-hydroxyphenyl group at the C4 position of the azetidin-2-one ring is not arbitrary. In the context of oncology, analogues containing this specific moiety have demonstrated potent nanomolar activity in human MCF-7 breast cancer cell lines[1].

  • Mechanistic Causality: The β -lactam ring acts as a rigid spacer, mimicking the cis-double bond of natural Combretastatin A-4. The phenolic hydroxyl group on the 3-position of the phenyl ring serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and inducing cellular apoptosis[1].

References

  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cis-3-hydroxy-4-phenylazetidin-2-one (CID 10219588) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

receptor binding affinity of 4-(3-hydroxyphenyl)azetidin-2-one

An In-depth Technical Guide to the Receptor Binding Affinity of 4-(3-hydroxyphenyl)azetidin-2-one and Its Analogs This guide provides a comprehensive technical overview for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 4-(3-hydroxyphenyl)azetidin-2-one and Its Analogs

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the . While specific binding data for this exact molecule is not extensively documented in publicly available literature, this document outlines the scientific rationale and detailed methodologies for its characterization. By examining the broader class of azetidin-2-ones, we can infer potential targets and establish a robust framework for investigation.

Introduction: The Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry.[1] Initially recognized for its critical role in penicillin and cephalosporin antibiotics, its versatility has led to the development of drugs targeting a wide array of biological processes.[1][2] Derivatives of this heterocyclic ring system have been explored for their potential as cholesterol absorption inhibitors, anticonvulsants, anti-inflammatory agents, and modulators of the central nervous system (CNS).[1][3][4][5]

The subject of this guide, 4-(3-hydroxyphenyl)azetidin-2-one, possesses key structural features—a phenyl ring with a hydroxyl group and the core β-lactam structure—that suggest potential interactions with various receptor systems. The exploration of its binding affinity is a critical first step in elucidating its mechanism of action and therapeutic potential.

Target Identification: A Hypothesis-Driven Approach

Given the structural similarities to known bioactive molecules, we can hypothesize several potential receptor targets for 4-(3-hydroxyphenyl)azetidin-2-one.

Niemann-Pick C1-Like 1 (NPC1L1) Protein

The most prominent example of a 4-hydroxyphenyl-substituted azetidinone is ezetimibe, a cholesterol absorption inhibitor.[6][7] Ezetimibe functions by targeting the NPC1L1 protein at the brush border of the small intestine, thereby preventing the uptake of dietary and biliary cholesterol.[7] The 4-hydroxyphenyl group is crucial for its activity. Therefore, NPC1L1 is a primary candidate for investigating the binding affinity of 4-(3-hydroxyphenyl)azetidin-2-one.

Central Nervous System (CNS) Receptors

Several studies have indicated that azetidin-2-one derivatives can cross the blood-brain barrier and exhibit CNS activity.[3][8][9] Potential CNS targets include:

  • Dopamine D2 Receptors: Some azetidinone compounds have shown effects that suggest dopaminergic stimulation, possibly through interactions with D2 receptors.[8][9]

  • GABAergic System: The anticonvulsant properties observed in some derivatives may be due to the enhancement of GABA-mediated inhibitory activity.[4]

  • NMDA Receptors: As antagonists of the N-methyl-D-aspartate (NMDA) receptor, certain compounds can modulate glutamatergic neurotransmission, a pathway implicated in various neurological disorders.[10]

The following diagram illustrates a logical workflow for target identification and initial screening.

G A Compound Synthesis & Purification 4-(3-hydroxyphenyl)azetidin-2-one B Hypothesis Generation (Structural Analogs) A->B C Primary Target Class Screening B->C D NPC1L1 (Cholesterol) C->D E CNS Receptors C->E I Radioligand Binding Assays (Competition) D->I F Dopamine D2 E->F G GABA-A E->G H NMDA E->H F->I G->I H->I J Hit Identification (Significant Displacement) I->J G A Hit from Primary Screen B Biophysical Characterization A->B C Surface Plasmon Resonance (SPR) B->C D Isothermal Titration Calorimetry (ITC) B->D E Binding Kinetics (kon, koff) C->E F Binding Affinity (KD) C->F D->F G Thermodynamic Profile (ΔH, ΔS) D->G H Mechanism of Action Studies E->H F->H G->H

Caption: Workflow for Secondary Assay Characterization.

Functional Consequences and Downstream Signaling

Determining binding affinity is only the first step. The functional consequence of this binding—whether the compound acts as an agonist, antagonist, or allosteric modulator—must be ascertained.

Potential Signaling Pathways
  • If Targeting NMDA Receptors: An antagonist would be expected to block the influx of Ca²⁺ into the neuron upon glutamate and glycine binding. [11]This can be measured using calcium imaging assays (e.g., with Fura-2 AM) or electrophysiological techniques like patch-clamp. A reduction in glutamate-induced neuronal excitotoxicity would be a key functional outcome. [10]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Compound 4-(3-HP)Azetidinone (Antagonist) Compound->NMDA_Receptor Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CREB, CaMKII) Ca_Influx->Downstream

Caption: Hypothesized NMDA Receptor Antagonist Mechanism.

Conclusion

While the precise receptor binding profile of 4-(3-hydroxyphenyl)azetidin-2-one remains to be fully elucidated, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging knowledge from structurally similar compounds, researchers can form educated hypotheses about potential targets such as NPC1L1 and various CNS receptors. A systematic approach employing radioligand binding assays for primary screening, followed by biophysical characterization with SPR and ITC, will yield a comprehensive understanding of the compound's binding affinity, kinetics, and thermodynamics. Subsequent functional assays are essential to connect these binding events to a physiological response, ultimately paving the way for potential therapeutic applications.

References

  • Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. Methods and Findings in Experimental and Clinical Pharmacology, 27(6), 377-383. [Link]

  • Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. ResearchGate. [Link]

  • Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. Semantic Scholar. [Link]

  • Kaur, N., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 224-233. [Link]

  • Clader, J. W., et al. (1996). 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

  • Patel, A., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF 2-AZETIDINONE DERIVATIVES: AS A NOVEL ANTICONVULSANT AGENT. Neuroquantology, 20(10), 5143-5154. [Link]

  • Various Authors. (2013). Ezetimibe synthesis method.
  • Various Authors. (2010). The synthesis of ezetimibe with high stereochemical purity. science24.com. [Link]

  • Various Authors. (2011). Novel ezetimibe synthesis method. Patsnap. [Link]

  • Various Authors. (2012). Process for the production of ezetimibe and intermediates used in this process.
  • Various Authors. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]

  • Uddin, M. S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(6), 1633. [Link]

  • WebMD. (2024). NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. PubChem. [Link]

  • Bays, H. E. (2007). Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Expert Opinion on Drug Metabolism & Toxicology, 3(3), 449-460. [Link]

  • Navarro, G., et al. (2020). Adenosine A2A Receptor Antagonists Affects NMDA Glutamate Receptor Function. Potential to Address Neurodegeneration in Alzheimer's Disease. Cells, 9(5), 1075. [Link]

  • precisionFDA. (n.d.). 1-(3-FLUOROPHENYL)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-2-AZETIDINONE, (3R,4S)-. precisionFDA. [Link]

  • Coop, A., et al. (2012). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. ChEMBL. [Link]

  • Kumar, V., & Kumar, P. (2010). 2-Azetidinone--a new profile of various pharmacological activities. Die Pharmazie, 65(12), 879-887. [Link]

  • Schepmann, D., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(17), 3922. [Link]

  • VEGA HUB. (2020). Estrogen Receptor Relative Binding Affinity Model v- 1.0.1. VEGA HUB. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-(3-hydroxyphenyl)azetidin-2-one

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(3-hydroxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(3-hydroxyphenyl)azetidin-2-one. The method is demonstrated to be stability-indicating through forced degradation studies. The chromatographic separation was achieved on a C18 column with gradient elution using a mobile phase of phosphate buffer and acetonitrile. Detection was carried out using a photodiode array (PDA) detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of 4-(3-hydroxyphenyl)azetidin-2-one in bulk drug and pharmaceutical formulations.

Introduction

4-(3-hydroxyphenyl)azetidin-2-one is a key intermediate in the synthesis of various pharmacologically active compounds. The 2-azetidinone (or β-lactam) ring is a core structural component of many important antibiotics.[1][2] Accurate and reliable quantification of this intermediate is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high sensitivity, specificity, and accuracy.[3]

The development of a stability-indicating HPLC method is a regulatory requirement for the assessment of drug substance and drug product stability.[4][5] Such a method must be able to separate the active ingredient from its degradation products and any process-related impurities.[6] This application note provides a comprehensive guide to the development and validation of a robust, stability-indicating HPLC method for 4-(3-hydroxyphenyl)azetidin-2-one.

Experimental

Instrumentation and Reagents

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using appropriate chromatography software.

4-(3-hydroxyphenyl)azetidin-2-one reference standard was of pharmaceutical grade. HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid were used. High-purity water was used for all preparations.

Chromatographic Conditions

The initial method development focused on achieving optimal retention, peak shape, and resolution for 4-(3-hydroxyphenyl)azetidin-2-one. A systematic approach was employed, evaluating different stationary phases, mobile phase compositions, and detector settings.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with ortho-phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
13
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)
2.2.1. Rationale for Selection of Chromatographic Parameters
  • Stationary Phase: A C18 column was selected as the initial choice due to its wide applicability in reversed-phase chromatography for separating moderately polar to non-polar compounds.[7][8] The aromatic ring and polar functional groups of 4-(3-hydroxyphenyl)azetidin-2-one suggested that a C18 phase would provide adequate retention.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC. A phosphate buffer was chosen for its buffering capacity in the acidic pH range.[9] The pH of the mobile phase was set to 3.0 to suppress the ionization of the phenolic hydroxyl group (pKa ~10), thereby promoting retention and improving peak shape.[10] Acetonitrile was selected as the organic modifier due to its low UV cutoff and viscosity.[11] A gradient elution was employed to ensure efficient elution of the analyte and any potential late-eluting impurities.

  • Detection: A Photodiode Array (PDA) detector was utilized to determine the optimal detection wavelength and to assess peak purity.[12][13][14] The UV spectrum of 4-(3-hydroxyphenyl)azetidin-2-one showed a maximum absorbance at 274 nm, which was chosen for quantification to maximize sensitivity.[15]

Method Development Workflow

The development of this HPLC method followed a logical and systematic progression to ensure robustness and suitability for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Solubility, pKa, UV Spectrum) B Column & Mobile Phase Screening (C18, C8, Phenyl) (ACN, MeOH) A->B Guides Selection C Initial Method Conditions B->C Identifies Promising Start D Mobile Phase pH & Buffer Strength C->D Proceed to Optimization E Gradient Optimization (Slope, Time) D->E Improves Resolution F Flow Rate & Temperature E->F Fine-tunes Retention & Peak Shape G Optimized Method F->G Finalizes Parameters H Forced Degradation (Specificity) G->H Proceed to Validation I Validation Parameters (Linearity, Accuracy, Precision) H->I Confirms Stability-Indicating Nature J Validated Method I->J Demonstrates Fitness for Purpose

Method Validation

The optimized HPLC method was validated according to the ICH Q2(R1) guidelines.[16][17][18][19] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The validation was performed in line with the principles outlined by the FDA.[20][21]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the 4-(3-hydroxyphenyl)azetidin-2-one reference standard.[4][22] Stress conditions were applied as per ICH Q1A(R2) guidelines.[5][23] The stressed samples were then analyzed using the developed HPLC method.

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed significant degradation of 4-(3-hydroxyphenyl)azetidin-2-one under acidic, basic, and oxidative conditions, with minor degradation observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, demonstrating the specificity and stability-indicating capability of the method. The peak purity analysis using the PDA detector confirmed that the main peak was spectrally pure in all stressed samples.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 4-(3-hydroxyphenyl)azetidin-2-one at five different concentrations ranging from 50% to 150% of the nominal working concentration. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of 4-(3-hydroxyphenyl)azetidin-2-one spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at the 100% concentration level were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2.0%, demonstrating that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The calculated LOD and LOQ were found to be sufficiently low, indicating good sensitivity of the method.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

The system suitability parameters remained within the acceptable limits for all the varied conditions, indicating the robustness of the method.

Table 2: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Complies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability parameters met.Complies

Protocol: Quantification of 4-(3-hydroxyphenyl)azetidin-2-one

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mix Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

  • Standard Solution: Accurately weigh about 10 mg of 4-(3-hydroxyphenyl)azetidin-2-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of 4-(3-hydroxyphenyl)azetidin-2-one into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., five times) and check for system suitability. The %RSD for the peak areas should be not more than 2.0%.

  • Inject the sample solution.

  • Calculate the amount of 4-(3-hydroxyphenyl)azetidin-2-one in the sample using the peak areas obtained from the standard and sample chromatograms.

Conclusion

A simple, rapid, precise, and accurate stability-indicating RP-HPLC method has been developed and validated for the quantification of 4-(3-hydroxyphenyl)azetidin-2-one. The method meets all the requirements of the ICH guidelines for analytical method validation. The successful separation of the analyte from its degradation products demonstrates the stability-indicating nature of the method. This method is suitable for routine quality control analysis and for stability studies of 4-(3-hydroxyphenyl)azetidin-2-one in bulk and pharmaceutical dosage forms.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • GMP Navigator. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • ChemBK. (n.d.). 3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Retrieved from [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018, December 20). Retrieved from [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Synthesis, Characterization and Examination of Antimicrobial Action of 2-Azetidinone Derivatives. (2018, February 22). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 4-(3-Hydroxyphenyl)azetidin-2-one

Executive Summary The azetidin-2-one (β-lactam) ring is a highly strained, four-membered heterocyclic core fundamental to the pharmacology of numerous antibiotics and cholesterol absorption inhibitors (e.g., ezetimibe)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is a highly strained, four-membered heterocyclic core fundamental to the pharmacology of numerous antibiotics and cholesterol absorption inhibitors (e.g., ezetimibe). Accurate structural characterization of these molecules is critical during drug development, as the β-lactam ring is highly susceptible to hydrolytic degradation. This application note provides an in-depth, self-validating analytical protocol for the mass spectrometry (MS) fragmentation profiling of 4-(3-hydroxyphenyl)azetidin-2-one . By leveraging high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can confidently identify the intact active pharmaceutical ingredient (API) and differentiate it from inactive, ring-opened impurities[1].

Mechanistic Grounding: Fragmentation Pathways of the Azetidin-2-one Core

The fragmentation of the azetidin-2-one ring under Collision-Induced Dissociation (CID) is governed by the thermodynamic drive to relieve the severe angle strain of the four-membered ring. When ionized via positive Electrospray Ionization (ESI+), protonation preferentially occurs at the carbonyl oxygen or the phenolic hydroxyl group. This protonation weakens the adjacent bonds, directing the cleavage.

The hallmark of β-lactam fragmentation is a 2[2]. For 4-(3-hydroxyphenyl)azetidin-2-one ([M+H]⁺ m/z 164.07), this manifests in two primary competitive pathways:

  • Pathway A (N1-C2 and C3-C4 Cleavage): The molecule expels a neutral ketene molecule (CH₂=C=O, 42 Da), yielding a highly stable protonated 3-hydroxybenzaldimine fragment at m/z 122.06. This is typically the base peak in low-energy CID spectra[3].

  • Pathway B (N1-C4 and C2-C3 Cleavage): An alternative retro-[2+2] cleavage expels neutral isocyanic acid (HNCO, 43 Da), generating a 3-hydroxystyrene radical cation or protonated derivative at m/z 121.06[4].

  • Pathway C (CO Loss): A minor pathway involves the direct extrusion of carbon monoxide (CO, 28 Da), resulting in an aziridine-like intermediate at m/z 136.08[5].

G M [M+H]+ m/z 164.07 4-(3-hydroxyphenyl)azetidin-2-one FragA Protonated Imine m/z 122.06 (- Ketene, 42 Da) M->FragA Retro-[2+2] (N1-C2, C3-C4) FragB Styrene Derivative m/z 121.06 (- HNCO, 43 Da) M->FragB Retro-[2+2] (N1-C4, C2-C3) FragC Aziridine Intermediate m/z 136.08 (- CO, 28 Da) M->FragC -CO Cleavage

Caption: Mass spectrometry fragmentation pathways of 4-(3-hydroxyphenyl)azetidin-2-one via CID.

Quantitative Data Presentation: Exact Mass & Neutral Losses

To ensure high-confidence identification, exact mass measurements must be utilized. The table below summarizes the quantitative theoretical parameters required for High-Resolution Mass Spectrometry (HRMS) screening.

FragmentFormulaTheoretical m/zNeutral LossProposed Mechanism / Structure
[M+H]⁺ C₉H₁₀NO₂⁺164.0706N/AProtonated intact molecule
Fragment A C₇H₈NO⁺122.0601Ketene (C₂H₂O, 42.0106 Da)Protonated 3-hydroxybenzaldimine (Retro-[2+2])
Fragment B C₈H₉O⁺121.0648Isocyanic Acid (HNCO, 43.0058 Da)3-hydroxystyrene cation (Retro-[2+2])
Fragment C C₈H₁₀NO⁺136.0757Carbon Monoxide (CO, 27.9949 Da)Aziridine intermediate

Experimental Protocols: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) and strict mass-error tolerances, the workflow ensures that any absence of the target molecule is due to sample degradation rather than instrument failure.

Workflow Prep Sample Prep 0.1 mg/mL MeOH/H2O LC UHPLC C18 Column Gradient Elution Prep->LC Ion ESI+ Source Soft Ionization [M+H]+ Generation LC->Ion CID CID Cell 10-30 eV Strain Relief Ion->CID Data HRMS Orbitrap Fragment Analysis Mass Error < 5 ppm CID->Data

Caption: High-resolution LC-MS/MS workflow for the structural characterization of beta-lactams.

Step 1: Sample and Standard Preparation
  • Causality: Azetidin-2-ones are prone to hydrolysis in highly aqueous or basic environments. Therefore, samples must be prepared in a neutral, organic-rich solvent.

  • Action: Dissolve 4-(3-hydroxyphenyl)azetidin-2-one in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% formic acid. Prepare fresh immediately prior to analysis.

Step 2: UHPLC Separation Parameters
  • Causality: The addition of 0.1% formic acid serves a dual purpose: it suppresses the ionization of acidic silanols on the C18 stationary phase (improving peak shape) and provides an abundant proton source necessary for efficient [M+H]⁺ formation in the ESI source.

  • Action:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS and CID Optimization
  • Causality: High collision energies will shatter the small 4-(3-hydroxyphenyl)azetidin-2-one molecule into non-diagnostic aliphatic fragments. A low-energy CID regime specifically targets the strained β-lactam ring[3].

  • Action:

    • Ionization: ESI in Positive mode. Capillary voltage: 3.0 kV.

    • MS1 Scan: m/z 100–500. Resolution: 70,000 (FWHM).

    • MS2 (CID) Scan: Target the precursor m/z 164.07. Apply normalized collision energy (NCE) stepped at 10, 20, and 30 eV.

Step 4: System Suitability and Validation
  • Action: Before running the unknown sample, inject a known β-lactam standard (e.g., Penicillin G or a stable azetidin-2-one reference). Verify that the instrument successfully generates the retro-[2+2] cleavage fragments. For the actual sample, validate that the exact mass of the precursor ion (m/z 164.0706) is detected with a mass error of < 5 ppm .

Diagnostic Profiling: Differentiating Intact vs. Ring-Opened Forms

A critical application of this MS protocol is determining the stability of the API. If 4-(3-hydroxyphenyl)azetidin-2-one undergoes hydrolysis, the β-lactam ring opens to form a β-amino acid derivative.

  • Mass Shift: The [M+H]⁺ ion will shift from m/z 164.07 to m/z 182.08 (addition of H₂O, +18 Da).

  • Fragmentation Shift: 3[3]. Because the ring strain is already relieved, the retro-[2+2] cleavage does not occur. Instead, the MS/MS spectrum will be dominated by the loss of small molecules, specifically H₂O (-18 Da) and CO₂ (-44 Da, from the newly formed carboxylic acid). Observing a strong m/z 122.06 fragment is the definitive proof of an intact azetidin-2-one ring.

Sources

Method

Application Note: Advanced Purification and Crystallization Techniques for 4-(3-Hydroxyphenyl)azetidin-2-one

Introduction & Physicochemical Rationale 4-(3-Hydroxyphenyl)azetidin-2-one is a critical monocyclic β-lactam intermediate. β-lactams are highly valued in medicinal chemistry, serving as foundational precursors for choles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

4-(3-Hydroxyphenyl)azetidin-2-one is a critical monocyclic β-lactam intermediate. β-lactams are highly valued in medicinal chemistry, serving as foundational precursors for cholesterol absorption inhibitors (such as ezetimibe analogs) and potent antimitotic agents [1], [2].

The purification of 4-(3-hydroxyphenyl)azetidin-2-one presents unique physicochemical challenges. The presence of the phenolic hydroxyl (-OH) group at the 3-position of the phenyl ring introduces strong intermolecular hydrogen bonding. During solvent evaporation, this often results in "oiling out" (liquid-liquid phase separation) rather than ordered crystallization. Furthermore, the highly strained 4-membered azetidin-2-one ring is notoriously susceptible to hydrolytic cleavage under strongly acidic or basic conditions [3]. Therefore, a meticulously controlled antisolvent crystallization strategy is required to achieve high purity (>99%) while preserving the structural integrity of the β-lactam core.

Mechanistic Causality: Why Antisolvent Crystallization?

Direct cooling crystallization often fails for phenolic β-lactams due to their high solubility in polar solvents and their tendency to form supersaturated oils. By employing an antisolvent approach—dissolving the crude mixture in a moderately polar solvent (e.g., isopropyl alcohol) and titrating with a non-polar antisolvent (e.g., n-heptane)—we dynamically lower the solubility threshold.

The Causality: The polar solvent initially disrupts the intermolecular hydrogen bonds between the phenolic -OH groups, preventing amorphous aggregation. The gradual addition of the non-polar antisolvent selectively decreases the bulk solvation capacity for the β-lactam core, forcing ordered nucleation over oiling out. Low temperatures (-10°C to -15°C) are strictly maintained during the final aging step to maximize yield and exclude structurally similar impurities, a thermodynamic principle well-documented in the refinement of related ezetimibe intermediates [4].

Degradation Pathway to Avoid

To maintain trust in the protocol, it is vital to understand what causes failure. Exposure to primary amines, strong bases, or excessive heat during concentration will trigger a nucleophilic attack on the carbonyl carbon (C2), leading to irreversible ring opening into a β-amino acid derivative.

Degradation Lactam 4-(3-Hydroxyphenyl) azetidin-2-one Base High Temp / Base (OH- / Amines) Lactam->Base Exposure Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Opened Ring-Opened β-Amino Acid Intermediate->Opened C-N Bond Cleavage

Base-catalyzed hydrolytic degradation pathway of the azetidin-2-one ring.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pre-Crystallization Liquid-Liquid Extraction

Purpose: To remove water-soluble impurities and residual catalysts before crystallization without degrading the β-lactam ring.

  • Dissolution : Dissolve 10.0 g of crude 4-(3-hydroxyphenyl)azetidin-2-one in 100 mL of ethyl acetate (EtOAc) in a 250 mL separatory funnel.

  • Mild Washing : Add 50 mL of cold (5°C) 5% aqueous NaHCO₃. Gently invert the funnel (do not shake vigorously to avoid emulsions).

    • Validation Check: The aqueous layer should test at pH 7.5-8.0. This confirms the neutralization of acidic byproducts without risking base-catalyzed β-lactam hydrolysis.

  • Brine Wash : Separate the organic layer and wash with 50 mL of saturated NaCl solution.

    • Validation Check: The organic layer should appear clear and transparent, indicating successful phase separation and removal of bulk water.

  • Drying : Add 5.0 g of anhydrous Na₂SO₄ to the organic layer. Stir for 15 minutes, then filter.

  • Concentration : Concentrate the filtrate under reduced pressure (maximum water bath temperature 35°C) to a viscous syrup.

    • Validation Check: TLC (Silica, 1:1 EtOAc/Hexane) should show a major spot (Rf ~0.4) with minimal baseline impurities.

Protocol B: Antisolvent Crystallization

Purpose: To isolate the target compound in high crystalline purity while preventing "oiling out".

  • Primary Solvation : Dissolve the concentrated syrup from Protocol A in 20 mL of Isopropyl Alcohol (IPA) at 45°C.

    • Validation Check: Complete dissolution must be achieved; the solution should be transparent. Any remaining turbidity indicates insoluble polymeric byproducts.

  • Filtration : Pass the hot solution through a 0.45 µm PTFE syringe filter to remove particulate nucleating agents that cause premature, disordered precipitation.

  • Antisolvent Titration : Transfer the clarified solution to a jacketed crystallizer. Stir at 200 rpm. Dropwise, add 40 mL of n-heptane over 45 minutes.

    • Validation Check: At approximately 25 mL of heptane addition, the solution will become persistently cloudy. This visual cue marks the metastable zone limit, indicating critical supersaturation.

  • Seeding (Optional but Recommended) : Add 10 mg of pure 4-(3-hydroxyphenyl)azetidin-2-one crystals to bypass the nucleation energy barrier.

  • Controlled Cooling : Ramp the temperature down from 45°C to -10°C at a rate of 0.5°C/minute. Hold at -10°C for 4 hours.

    • Validation Check: A dense, white crystalline slurry will form. The supernatant should be nearly colorless.

  • Harvesting : Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (-10°C) 1:3 IPA/heptane mixture.

  • Drying : Dry the crystals in a vacuum oven at 30°C for 12 hours.

    • Validation Check: Constant weight achieved; HPLC purity >99.5%. The absence of a broad peak at 3200-3400 cm⁻¹ in IR (beyond the sharp phenolic OH stretch) confirms the absence of water/oil inclusions.

Workflow Crude Crude Extract (Syrup) Dissolution Dissolution in IPA (45°C) Crude->Dissolution Add Solvent Filtration Hot Filtration (0.45 µm PTFE) Dissolution->Filtration Clarify Antisolvent Heptane Addition (Induce Cloud Point) Filtration->Antisolvent Titrate Cooling Controlled Cooling (Ramp to -10°C) Antisolvent->Cooling Nucleation Isolation Vacuum Filtration & Drying (30°C) Cooling->Isolation Harvest

Step-by-step antisolvent crystallization workflow for β-lactam purification.

Quantitative Data Presentation

To optimize the crystallization, various solvent/antisolvent systems were evaluated. The table below summarizes the quantitative impact of solvent selection on the recovery and purity of 4-(3-hydroxyphenyl)azetidin-2-one.

Solvent System (1:2 v/v)Dissolution Temp (°C)Aging Temp (°C)Yield (%)HPLC Purity (%)Observation
Ethyl Acetate / n-Hexane50072.497.8Slight oiling out observed before crystallization.
Dichloromethane / Heptane40-565.198.2Fast nucleation, smaller crystal size, trapping impurities.
Isopropanol / n-Heptane 45 -10 89.5 99.6 Optimal. Clear cloud point, large ordered crystals.
Methanol / Water60545.092.1Significant product loss to mother liquor; lactam hydrolysis risk.

Table 1: Solvent screening matrix for the crystallization of 4-(3-hydroxyphenyl)azetidin-2-one. Isopropanol/n-heptane provides the optimal balance of yield and purity.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. URL:[Link]

  • Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. PMC - NIH. URL:[Link]

  • Process for the production of ezetimibe and intermediates used in this process. Google Patents (US8178665B2).
  • Purification refining method of ezetimibe intermediate. Google Patents (CN102746249B).

Sources

Technical Notes & Optimization

Troubleshooting

resolving common impurities in 4-(3-hydroxyphenyl)azetidin-2-one production

Welcome to the Technical Support Center for Beta-Lactam Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 4-(3-hydroxyphenyl)azetidin-2-one an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Beta-Lactam Synthesis. This guide is specifically engineered for researchers and drug development professionals working on the synthesis of 4-(3-hydroxyphenyl)azetidin-2-one and its derivatives.

The construction of the azetidin-2-one (β-lactam) core is typically achieved via the Staudinger [2+2] cycloaddition, a highly versatile reaction between an imine (Schiff base) and a ketene (generated in situ from an acyl chloride)[1],[2]. However, the presence of an unprotected phenolic hydroxyl group introduces significant chemoselectivity and stereoselectivity challenges. This guide provides field-proven, mechanistically grounded solutions to isolate and resolve these common impurities.

Mechanistic Pathway & Impurity Divergence

To effectively troubleshoot, we must first visualize the causality of impurity formation during the Staudinger cycloaddition.

G Imine Schiff Base (Unprotected OH) Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Ketene ImpO O-Acylated Impurity Imine->ImpO Direct Acylation (Competing Nucleophile) Ketene Ketene Intermediate (from Acyl Chloride) Ketene->Zwitterion ImpDimer Ketene Dimer Impurity Ketene->ImpDimer Excess Ketene Self-Reaction Target 4-(3-hydroxyphenyl) azetidin-2-one Zwitterion->Target Trans-selective Ring Closure ImpCis cis-Diastereomer Impurity Zwitterion->ImpCis Cis-selective Ring Closure

Mechanistic divergence in the Staudinger synthesis of 4-(3-hydroxyphenyl)azetidin-2-one.

Troubleshooting FAQs: Root Causes & Resolutions

Q1: My LC-MS shows a major impurity with a mass significantly higher than the target, corresponding to the addition of an acyl group. What is causing this? A: You are observing an O-acylated impurity . The phenolic -OH group at the 3-position of your phenyl ring is highly nucleophilic. When you introduce an acyl chloride (e.g., chloroacetyl chloride) and a base (like triethylamine) to generate the ketene, the unprotected phenol competes with the imine for the electrophilic acyl chloride, leading to direct esterification[3]. Resolution: You must mask the nucleophilicity of the phenol. Implement a robust protecting group strategy prior to imine formation. A tert-butyldimethylsilyl (TBS) ether or benzyl (Bn) ether is highly recommended, as they survive the basic conditions of the Staudinger reaction and can be cleanly removed later (e.g., using TBAF for TBS deprotection)[3].

Q2: I am detecting two distinct peaks with the exact same mass on my HPLC. How do I control this? A: You are observing diastereomeric impurities (cis and trans isomers of the β-lactam ring). The Staudinger reaction proceeds via a zwitterionic intermediate, and the stereochemical outcome is dictated by the rate of ring closure versus the rate of bond rotation[4]. Resolution: The cis/trans ratio is highly dependent on the order of reagent addition and the nature of the imine protecting group.

  • If you add the acid chloride dropwise to a solution of the imine and tertiary base at room temperature, ketene formation occurs before cyclocondensation, often driving the product predominantly toward the cis form[5].

  • Conversely, if the imine reacts directly with the acyl chloride prior to ketene formation, the subsequent intramolecular displacement determines a trans selectivity[5].

  • Utilizing specific N-protecting groups (e.g., N-tosyl vs. N-triflyl) can also thermodynamically shift the reaction to exclusively favor one diastereomer[4].

Q3: My reaction yield is low, and I am isolating significant amounts of unreacted Schiff base alongside a strange polymeric residue. Why? A: This is a kinetic mismatch resulting in ketene dimerization . If the ketene is generated too rapidly or if the imine is sterically hindered/electronically deactivated, the ketene molecules will react with themselves rather than undergoing the [2+2] cycloaddition with the imine[2]. Resolution: Ensure strict stoichiometric control. Add the acyl chloride via a syringe pump at a highly controlled, slow rate (e.g., over 2-3 hours) at 0 °C to maintain a low steady-state concentration of the ketene.

Q4: During the final aqueous workup, my product degrades into a mass corresponding to[M+18]. How do I prevent this? A: The four-membered β-lactam ring is highly strained and susceptible to hydrolytic cleavage (ring-opening), which adds a water molecule (+18 Da)[6]. Resolution: Avoid highly basic or highly acidic aqueous washes. Quench the reaction with a neutral or mildly basic buffer (pH 7.0–7.5, such as saturated NaHCO₃) and perform extractions rapidly using cold solvents.

Diagnostic Logic & Quantitative Impurity Limits

G Start Impurity Detected via LC-MS/HPLC CheckMass Is Mass = Target + Acyl? Start->CheckMass CheckIso Is Mass = Target (Different RT)? CheckMass->CheckIso No O_Acyl O-Acylation Impurity CheckMass->O_Acyl Yes Stereo Diastereomeric Impurity (cis/trans) CheckIso->Stereo Yes FixO Implement Phenolic Protection (TBS/Bn) O_Acyl->FixO FixStereo Optimize Addition Order & Temperature Stereo->FixStereo

Diagnostic logic tree for identifying and resolving azetidin-2-one synthetic impurities.

Table 1: Quantitative Impurity Profiling and Acceptable Limits

Impurity ClassDetection MethodDiagnostic MarkerICH Acceptable LimitPrimary Resolution Strategy
O-Acylated Ester LC-MS[M + Acyl]⁺< 0.15%Pre-reaction TBDMS protection of phenol.
Diastereomer (cis/trans) UPLC / HPLCRT Shift, Identical Mass< 0.10%Control reagent addition order / Chiral auxiliaries.
Ketene Dimer LC-MS / NMRLoss of imine proton, distinct aliphatic signals< 0.05%Syringe pump addition of acyl chloride at 0 °C.
Ring-Opened Hydrolysate LC-MS[M + 18]⁺ (Water addition)< 0.10%Strict pH control (7.0-7.5) during aqueous workup.

Self-Validating Experimental Protocol

To bypass the aforementioned impurities, utilize the following optimized, step-by-step methodology incorporating phenolic protection and kinetic control.

Phase 1: Phenolic Protection (Self-Validating)

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Add imidazole (2.5 eq) and cool the mixture to 0 °C.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise.

  • Stir for 4 hours at room temperature.

  • Validation Check: Perform TLC (Hexane:EtOAc 4:1). The highly polar starting material spot must completely disappear, replaced by a non-polar UV-active spot. Do not proceed until conversion is >99%.

  • Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(TBDMS-oxy)benzaldehyde.

Phase 2: Imine Formation & Staudinger Cycloaddition

  • Dissolve 3-(TBDMS-oxy)benzaldehyde (1.0 eq) and your chosen primary amine (e.g., 4-methoxyaniline) (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ to scavenge water. Stir overnight.

  • Filter off the MgSO₄. To the clear imine solution, add triethylamine (3.0 eq) and cool the flask to exactly 0 °C.

  • Critical Step (Stereo & Dimer Control): Dissolve chloroacetyl chloride (1.5 eq) in anhydrous DCM. Add this solution dropwise via a syringe pump over 2 hours to the imine/base mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check: Analyze an aliquot via LC-MS. You should observe the mass of the protected β-lactam. The unreacted imine mass must be absent.

  • Quench with saturated aqueous NaHCO₃ (pH ~7.5). Extract with DCM, dry, and concentrate.

Phase 3: Deprotection to Target Compound

  • Dissolve the crude protected β-lactam in anhydrous THF and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise[3].

  • Stir for 30 minutes. Note: Prolonged exposure to TBAF can degrade the β-lactam ring.

  • Quench immediately with water, extract with EtOAc, and purify via flash column chromatography to yield pure 4-(3-hydroxyphenyl)azetidin-2-one.

References

  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.
  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate.
  • Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information (PMC).
  • Development of the β-lactam type molecular scaffold for selective estrogen receptor α modulator action. Taylor & Francis.
  • Short Review on Synthesis of Thiazolidinone and β-Lactam. Science and Education Publishing.
  • Novel and Recent Synthesis and Applications of β-Lactams. SciSpace.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(3-hydroxyphenyl)azetidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic troubleshooting by focusing on the specific chemical causality of your analyte.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic troubleshooting by focusing on the specific chemical causality of your analyte. 4-(3-hydroxyphenyl)azetidin-2-one is a complex molecule, and resolving peak tailing requires a deep understanding of its structural vulnerabilities.

Mechanistic Overview of the Analyte

Troubleshooting must begin with the molecule. 4-(3-hydroxyphenyl)azetidin-2-one presents a unique chromatographic challenge due to the competing demands of its dual functional groups:

  • Phenolic Hydroxyl Group: With a pKa of approximately 9.5, the phenol ring is susceptible to partial ionization if the mobile phase pH drifts too high. Furthermore, the -OH group acts as a strong hydrogen-bond donor, making it highly prone to secondary interactions with residual silanols on silica-based stationary phases[1].

  • Azetidin-2-one (β-lactam) Core: The four-membered lactam ring is highly susceptible to hydrolytic ring-opening at extreme pH levels[2].

Therefore, peak tailing for this compound is rarely a single-variable problem. It is typically a convergence of silanol interactions, inappropriate mobile phase pH, or physical dead volume[3].

Mechanism Molecule 4-(3-hydroxyphenyl)azetidin-2-one Phenol Phenolic -OH (pKa ~ 9.5) Molecule->Phenol Lactam Beta-Lactam Ring (Hydrolysis sensitive) Molecule->Lactam Ionization Partial Ionization (pH > 8) Causes Peak Distortion Phenol->Ionization High pH Silanol H-bonding with Silanols Causes Chemical Tailing Phenol->Silanol Uncapped Silica Lactam->Silanol NH/C=O H-bonding Degradation Ring Hydrolysis (pH < 2 or > 8) Causes Degradation Peaks Lactam->Degradation Extreme pH

Chemical interaction pathways causing peak tailing and degradation for 4-(3-hydroxyphenyl)azetidin-2-one.

Quick Diagnostic Data

To diagnose the root cause objectively, calculate the Asymmetry Factor ( As​ ). An ideal Gaussian peak has an As​ of 1.0. Tailing is officially recognized when As​>1.2 [4]. Use the matrix below to isolate the variable causing your poor peak shape.

Table 1: Diagnostic Matrix for Peak Tailing

Asymmetry Factor ( As​ )Retention Time ShiftProbable Root CauseRecommended Action
1.2 - 1.5 NoneMild silanol interactionsSwitch to fully end-capped C18 column[4].
1.5 - 2.5 DecreasingpH approaching pKa (partial ionization)Buffer mobile phase to pH 3.5 - 5.0[3].
> 2.5 None (Broad peaks)Column overloading (Mass/Volume)Reduce injection volume or sample concentration[5].
All peaks tail NoneExtra-column dead volume / VoidInspect PEEK tubing and fittings[6].

Step-by-Step Corrective Protocols

Protocol A: Mobile Phase Optimization for β-Lactam Stability

Because the β-lactam ring degrades at extreme pH, and the phenol ionizes at high pH, the mobile phase must be strictly buffered to a narrow window.

  • Select the Buffer: Choose a volatile buffer if using LC-MS (e.g., Ammonium Acetate or Formic Acid) or a phosphate buffer for UV detection.

  • Adjust pH: Titrate the aqueous phase to pH 3.5 - 4.5 . At this pH, the phenol is fully protonated (neutral), preventing ionization-induced tailing, while the β-lactam ring remains stable[2].

  • Filter and Degas: Filter the buffer through a 0.22 µm membrane to remove particulates that could block the column frit, a common physical cause of tailing[5].

Protocol B: Column Selection and System Passivation
  • Select an End-Capped Column: Standard silica columns have unreacted silanols (Si-OH) that ionize above pH 3.0, strongly interacting with the phenol and lactam NH groups[4]. Install a high-purity, fully end-capped C18 column or a polar-embedded phase (e.g., amide-C18) to shield residual silanols[3].

  • Match Sample Solvent: Ensure the sample diluent matches the initial mobile phase composition. Injecting a sample dissolved in a stronger solvent than the mobile phase causes localized precipitation and peak distortion[5].

  • Eliminate Dead Volume: Replace standard tubing with narrow internal diameter (0.005") PEEK tubing between the injector, column, and detector to minimize extra-column dispersion[3].

Workflow Start Analyze Peak Shape (Asymmetry Factor > 1.2) CheckAll Do all peaks tail (including neutrals)? Start->CheckAll Physical Physical Issue: Check Dead Volume & Fittings CheckAll->Physical Yes Chemical Chemical Issue: Analyte-Specific Interaction CheckAll->Chemical No Success Symmetrical Peak (As 1.0 - 1.1) Physical->Success Fixed CheckPH Is Mobile Phase pH between 3.5 - 5.0? Chemical->CheckPH AdjustPH Adjust pH to suppress phenol ionization CheckPH->AdjustPH No CheckCol Is Column Fully End-Capped? CheckPH->CheckCol Yes AdjustPH->Success ChangeCol Switch to End-Capped or Polar-Embedded C18 CheckCol->ChangeCol No CheckCol->Success Yes ChangeCol->Success

Step-by-step diagnostic workflow for resolving HPLC peak tailing issues.

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen over time, even with an end-capped column? A: Silica-based columns degrade over time, especially if exposed to harsh pH or high temperatures. As the bonded phase hydrolyzes, underlying silanol groups are exposed, reintroducing secondary interactions[1]. For 4-(3-hydroxyphenyl)azetidin-2-one, these newly exposed silanols will hydrogen-bond with the phenol group. Replace the column or use a guard column to extend lifetime[5].

Q: Can I use a pH of 2.0 to fully suppress silanol ionization? A: While lowering the pH below 3.0 neutralizes silanols and improves peak shape for many basic/phenolic compounds[7], the azetidin-2-one (β-lactam) ring is highly susceptible to acid-catalyzed hydrolysis[2]. Operating at pH 2.0 will likely result in the appearance of degradation peaks (ring-opened products). A compromise pH of 3.5 - 4.5 is optimal.

Q: I adjusted the pH and changed the column, but tailing persists. What else could it be? A: Check your sample injection volume and diluent. If you are injecting a large volume of sample dissolved in a strong solvent (e.g., 100% methanol), the analyte travels faster through the column before partitioning properly into the mobile phase, causing a phenomenon that mimics tailing (or fronting)[5]. Always dissolve your sample in the initial mobile phase composition. If a neutral compound also tails, you likely have a physical void or plumbing issue[6].

References

  • Peak Tailing in HPLC Element Lab Solutions
  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring PMC (NIH)
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? Phenomenex
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chrom
  • Troubleshooting HPLC- Tailing Peaks Restek
  • HPLC Peak Tailing Axion Labs

Sources

Troubleshooting

Technical Support Center: 4-(3-Hydroxyphenyl)azetidin-2-one Stability &amp; Storage

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that working with strained-ring azaheterocycles requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that working with strained-ring azaheterocycles requires meticulous environmental control. The compound 4-(3-hydroxyphenyl)azetidin-2-one presents a unique "dual-threat" instability profile. It combines the hydrolytic sensitivity of a four-membered β -lactam (azetidin-2-one) core with the oxidative vulnerability of a phenolic (3-hydroxyphenyl) moiety.

I frequently see researchers lose weeks of valuable pharmacokinetic or assay data due to improper storage, leading to silent degradation. This guide is designed to move beyond basic storage instructions by explaining the causality behind the degradation and providing self-validating protocols to ensure the absolute integrity of your compound.

The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. The degradation of 4-(3-hydroxyphenyl)azetidin-2-one is primarily governed by three distinct pathways:

  • β -Lactam Ring Hydrolysis: The azetidin-2-one ring is highly strained due to the geometric constraints of the four-membered ring. Nucleophilic attack by water—catalyzed by either acidic or alkaline conditions—readily cleaves the amide bond, yielding an inactive β -amino acid derivative[1][2].

  • Phenolic Autoxidation: The 3-hydroxyphenyl group is an electron-rich phenol. In the presence of molecular oxygen, light, or trace transition metals, the phenolate ion can undergo autoxidation to form highly reactive quinones. These quinones subsequently condense and polymerize, which visually manifests as browning of the powder or solution[3].

  • Base-Catalyzed Dimerization: Trace alkaline impurities can trigger unpredictable dimerization and isomerization of the azetidin-2-one core, particularly in organic solvents like acetonitrile[4].

Degradation API 4-(3-hydroxyphenyl) azetidin-2-one Hydrolysis β-Lactam Ring Hydrolysis (Moisture / pH Extremes) API->Hydrolysis H2O, H+/OH- Oxidation Phenolic Autoxidation (O2 / Light / Metals) API->Oxidation O2, hν Dimerization Base-Catalyzed Dimerization (Glass Vial Leaching) API->Dimerization Alkaline trace Deg1 Inactive β-amino acid Hydrolysis->Deg1 Deg2 Quinone & Polymers (Browning) Oxidation->Deg2 Deg3 Dimeric/Isomeric Impurities Dimerization->Deg3

Fig 1: Primary degradation pathways of 4-(3-hydroxyphenyl)azetidin-2-one.

Quantitative Stability Matrix

The following table summarizes the expected degradation kinetics under various stress conditions, allowing you to quickly identify environmental risks in your laboratory setup.

Storage Condition / StressorPrimary Degradation MechanismEst. Degradation RateRecommended Mitigation Strategy
Ambient Air & Light (25°C) Phenolic Autoxidation~2-5% over 30 daysStore in amber vials; purge headspace with Argon/N 2​ .
High Humidity (>60% RH) β -Lactam Hydrolysis>10% over 30 daysCo-package with silica gel desiccants; ensure tight seals.
Aqueous Buffer (pH < 4 or > 8) Acid/Base-Catalyzed HydrolysisRapid (t 1/2​ < 24 hours)Prepare fresh immediately before use; maintain pH 6.0-7.0.
Acetonitrile in Type I Glass Base-Catalyzed Dimerization~4-5% within 24 hoursUse Polypropylene (PP) or deactivated/silanized vials.

Troubleshooting & FAQs

Q: I am seeing unpredictable, extra peaks in my HPLC chromatograms when analyzing stock solutions prepared in pure acetonitrile. My standard is 99% pure. What is happening? A: This is a classic, yet often overlooked, issue with azetidin-2-one derivatives. Unpredictable degradation in pure acetonitrile is frequently caused by trace alkaline impurities leaching from standard Type I glass HPLC vials. This base-catalyzed process induces dimerization and isomerization of the compound[4]. Solution: Switch immediately to high-quality polypropylene (PP) vials or silanized glass vials for all HPLC analyses and stock solution storage.

Q: The lyophilized powder was white when we received it, but after three months in the -20°C freezer, it has developed a slight yellow/brown tint. Is it still usable? A: The color change indicates phenolic autoxidation. Even at -20°C, if oxygen is present in the vial's headspace, the 3-hydroxyphenyl group can oxidize into a quinone, which then polymerizes into colored compounds[3]. While the molar percentage of degradation might be low, these quinones are highly reactive and can interfere with sensitive biological assays. Solution: Discard the discolored batch for critical assays. Moving forward, always purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing and freezing.

Q: How quickly does the compound degrade in aqueous buffers for in vitro assays? A: β -lactam rings are highly susceptible to hydrolysis in aqueous settings, and the reaction rate is heavily pH-dependent, increasing dramatically under both acidic and alkaline conditions[1]. In forced degradation studies of similar azetidin-2-ones, up to 71.3% degradation can occur in acidic conditions within just 120 minutes at elevated temperatures[5]. Solution: Never store aqueous solutions. Prepare them fresh from a DMSO or dry acetonitrile stock immediately prior to your assay, and buffer your assay media as close to physiological pH (pH 7.0) as possible to maximize the half-life[2].

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, your sample preparation must be a self-validating system. Follow these authoritative SOPs to minimize degradation.

Protocol 1: Solid-State Aliquoting and Storage

Objective: Prevent moisture ingress and oxygen exposure during long-term storage.

  • Equilibration: Upon receiving the API from the vendor on dry ice, place the sealed container in a desiccator at room temperature for 1 hour. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Aliquoting: Inside a dry nitrogen-purged glove bag or a low-humidity environment, weigh the bulk powder into single-use amber glass or opaque polypropylene vials.

  • Inert Gas Purging: Gently blow a stream of Argon (heavier than Nitrogen, better for displacing oxygen) into the headspace of each vial for 5 seconds.

  • Sealing: Cap tightly with PTFE-lined closures.

  • Storage: Place the aliquots inside a secondary container (e.g., a Mylar pouch) containing fresh silica gel desiccant packets. Store at -20°C or -80°C.

Protocol 2: Preparation of Stability-Indicating Solutions

Objective: Prevent base-catalyzed dimerization and rapid hydrolysis during assay prep.

  • Thawing: Remove one single-use aliquot from the freezer and let it warm to room temperature inside a desiccator.

  • Solvent Selection: Dissolve the compound in anhydrous, LC-MS grade DMSO or Acetonitrile. Crucial Step: Do NOT use standard glass vials for this stock solution. Use only certified Polypropylene (PP) vials to prevent alkaline leaching[4].

  • Validation Check: Run an immediate baseline HPLC-UV/MS injection of the stock. The chromatogram should show a single peak. If secondary peaks appear within 24 hours, your solvent or vial contains trace nucleophiles or bases.

  • Aqueous Dilution: Dilute into aqueous assay buffer (pH 6.5 - 7.0) only at the exact moment the assay is initiated.

Workflow Start Solid API Receipt Aliquot Aliquot in Amber Vials (Argon Purge) Start->Aliquot Minimize O2/Light Desiccant Seal with Desiccant Aliquot->Desiccant Moisture Control Store Store at -20°C Desiccant->Store Temp Control SolPrep Prepare Assay Solution (Use PP Vials) Store->SolPrep Thaw in Desiccator

Fig 2: Optimized workflow for handling and storage of sensitive azetidin-2-one derivatives.

References

  • Hydrolytic degradation profiling of ezetimibe by hplc method Academia.edu
  • Solution degradation products of ezetimibe in acetonitrile induced by alkaline impurities
  • Phenolic Autoxidation Is Responsible for Color Degradation in Processed Carrot Puree American Chemical Society (ACS)
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical RJ Wave
  • Targeted Hydrolysis of β -Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance ResearchG

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to β-Lactam Antibiotic Intermediates: The Synthetic Potential of 4-(3-hydroxyphenyl)azetidin-2-one versus Traditional Fermentation-Derived Cores

Introduction: The Enduring Legacy and Evolving Chemistry of β-Lactam Antibiotics The β-lactam ring, a four-membered cyclic amide, is the cornerstone of a vast and indispensable class of antibiotics that have revolutioniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy and Evolving Chemistry of β-Lactam Antibiotics

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of a vast and indispensable class of antibiotics that have revolutionized modern medicine.[1] From the serendipitous discovery of penicillin to the development of sophisticated carbapenems, the efficacy of these drugs hinges on the reactivity of this strained ring, which irreversibly acylates penicillin-binding proteins (PBPs) and halts bacterial cell wall synthesis.[2][3] The evolution of β-lactam antibiotics has been a tale of two parallel strategies: the semi-synthesis of new drugs from naturally derived core structures and the total synthesis of novel β-lactam scaffolds.

This guide provides a comparative analysis of a representative synthetic intermediate, 4-(3-hydroxyphenyl)azetidin-2-one, against the two most prominent traditional antibiotic intermediates: 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA). While 6-APA and 7-ACA are the established workhorses of the pharmaceutical industry, produced on a massive scale through fermentation, the rise of antibiotic resistance necessitates a deeper exploration of fully synthetic intermediates that offer greater modularity and the potential for novel antibiotic design.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental rationale and protocols.

The Pillars of β-Lactam Antibiotic Production: A Tale of Two Origins

The production of β-lactam antibiotics has historically been dominated by a semi-synthetic approach, which leverages the complex stereochemistry of core structures produced by microorganisms.

Traditional Intermediates: The Fermentation Powerhouses

6-Aminopenicillanic Acid (6-APA) and 7-Aminocephalosporanic Acid (7-ACA) are the foundational pillars of the penicillin and cephalosporin classes of antibiotics, respectively.[6][7] These bicyclic structures are not synthesized from simple chemical precursors in an industrial setting; instead, they are derived from large-scale fermentation processes.

  • Production: Microorganisms such as Penicillium chrysogenum and Acremonium chrysogenum are cultivated in massive bioreactors to produce Penicillin G and Cephalosporin C.[8][9][10] These natural antibiotics are then subjected to enzymatic or chemical cleavage to remove their native side chains, yielding the versatile 6-APA and 7-ACA cores.[11][12]

  • Advantages: The primary advantage of this approach is the inherent stereochemical purity of the final product. The microorganisms are masters of asymmetric synthesis, producing the complex chiral centers of the β-lactam core with absolute fidelity. This biological route is also highly optimized for large-scale production, making it economically viable.[13]

  • Disadvantages: The reliance on fermentation imposes certain limitations. The core structures are fixed, meaning that modifications are largely restricted to the side chain attached to the amino group. This can limit the scope of accessible antibiotic structures. Furthermore, the fermentation and extraction processes can be resource-intensive and generate significant waste streams.[14]

The Synthetic Challenger: 4-(3-hydroxyphenyl)azetidin-2-one

In contrast, 4-(3-hydroxyphenyl)azetidin-2-one represents a class of monocyclic β-lactam intermediates that are accessible through total chemical synthesis. This approach offers a departure from the constraints of biological systems, providing a "blank canvas" for antibiotic design.

  • Production: The most common and versatile method for synthesizing 4-substituted-azetidin-2-ones is the Staudinger [2+2] cycloaddition .[15][16][17] This reaction involves the coupling of a ketene with an imine to form the four-membered β-lactam ring. The substituents on both the ketene and the imine can be varied, allowing for precise control over the final structure of the intermediate.

  • Advantages: The key advantage of a synthetic intermediate is its customizability . By choosing the appropriate starting materials for the Staudinger reaction, chemists can introduce a wide variety of functional groups at different positions on the azetidinone ring. This modularity opens the door to the creation of entirely new classes of antibiotics that are not accessible through semi-synthesis from 6-APA or 7-ACA.[4][5] This approach can be instrumental in overcoming existing resistance mechanisms by designing molecules that are poor substrates for β-lactamases or that possess novel mechanisms of action.[18]

  • Disadvantages: The primary challenge in the total synthesis of β-lactam intermediates is stereocontrol . The Staudinger reaction can produce a mixture of cis and trans diastereomers, and achieving high stereoselectivity often requires careful optimization of reaction conditions or the use of chiral auxiliaries.[15][19][20] Scaling up a multi-step chemical synthesis to an industrial level can also be more costly and technologically demanding than established fermentation processes.

Comparative Analysis: Physicochemical and Synthetic Attributes

Property6-Aminopenicillanic Acid (6-APA)7-Aminocephalosporanic Acid (7-ACA)4-(3-hydroxyphenyl)azetidin-2-one (Conceptual)
Source Fermentation of Penicillium chrysogenum followed by cleavage of Penicillin G.[8]Fermentation of Acremonium chrysogenum followed by cleavage of Cephalosporin C.[10]Total Chemical Synthesis (e.g., Staudinger Cycloaddition).[15]
Core Structure Bicyclic (Thiazolidine-fused β-lactam).[6]Bicyclic (Dihydrothiazine-fused β-lactam).[7]Monocyclic β-lactam.
Stereochemistry Inherently high, dictated by biosynthesis.Inherently high, dictated by biosynthesis.Requires careful control during synthesis; can yield mixtures of stereoisomers.[15][20]
Customizability Limited to side-chain modification at the 6-amino position.Limited to side-chain modification at the 7-amino position and the 3-acetoxymethyl group.[10]Highly modular; substituents can be varied at multiple positions on the ring.[4][5]
Potential for Novelty Mature field; new penicillins are variations on a theme.Mature field; new cephalosporins are variations on a theme.High potential for novel antibiotic classes and overcoming resistance.[18]
Scalability Well-established, large-scale industrial processes.[8]Well-established, large-scale industrial processes.[10]Can be challenging and costly to scale up compared to fermentation.
Environmental Impact Large-scale fermentation can be resource-intensive.[14]Large-scale fermentation can be resource-intensive.[14]Can involve hazardous reagents and solvents, but may offer a more contained process.[13]

Experimental Protocols and Methodologies

Synthesis of 4-(3-hydroxyphenyl)azetidin-2-one via Staudinger Cycloaddition (Illustrative Protocol)

The following protocol illustrates the general principles of synthesizing a 4-aryl-azetidin-2-one.

Step 1: Imine Formation

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous toluene, add the desired primary amine (e.g., aniline, 1.0 eq).

  • Add a catalytic amount of a dehydrating agent, such as magnesium sulfate or a Dean-Stark trap apparatus.

  • Reflux the mixture until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition

  • Dissolve the imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) in anhydrous dichloromethane.

  • To the acyl chloride solution, add triethylamine (1.2 eq) dropwise at 0 °C to generate the ketene in situ.

  • Add the ketene solution dropwise to the imine solution over 1-2 hours, maintaining the temperature at 0 °C.[17]

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting materials.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-hydroxyphenyl)azetidin-2-one.

Diagram of the Staudinger Cycloaddition Workflow

Staudinger_Workflow cluster_imine Imine Formation cluster_ketene Ketene Generation cluster_cycloaddition [2+2] Cycloaddition aldehyde 3-Hydroxybenzaldehyde imine Imine Intermediate aldehyde->imine Toluene, Reflux amine Primary Amine amine->imine reaction Reaction Mixture imine->reaction DCM, 0°C acyl_chloride Acyl Chloride ketene Ketene (in situ) acyl_chloride->ketene DCM, 0°C triethylamine Triethylamine triethylamine->ketene ketene->reaction product 4-(3-hydroxyphenyl) azetidin-2-one reaction->product Purification Purification_Workflow fermentation Fermentation Broth (Penicillin G / Cephalosporin C) cleavage Enzymatic/Chemical Cleavage fermentation->cleavage filtration1 Filtration cleavage->filtration1 precipitation Isoelectric Precipitation (pH Adjustment) filtration1->precipitation filtration2 Filtration & Washing precipitation->filtration2 drying Vacuum Drying filtration2->drying purified_product Purified 6-APA / 7-ACA drying->purified_product hplc HPLC Analysis purified_product->hplc purity_report Purity Report hplc->purity_report

Sources

Comparative

Cross-Validation of In Vitro Screening Results for 4-(3-hydroxyphenyl)azetidin-2-one: A Comparative Guide to Cholesterol Absorption Inhibitors

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for hypercholesterolemia, the 2-azetidinone scaffold represents a cornerstone of inquiry. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for hypercholesterolemia, the 2-azetidinone scaffold represents a cornerstone of inquiry. This guide provides a comprehensive cross-validation of the in vitro screening results for 4-(3-hydroxyphenyl)azetidin-2-one, a key structural motif of the potent cholesterol absorption inhibitor, ezetimibe. By objectively comparing its anticipated performance with established and alternative inhibitors, and providing detailed experimental methodologies, this document serves as a practical resource for validating and advancing research in this critical therapeutic area.

Introduction: The Significance of the 2-Azetidinone Core in Cholesterol Absorption Inhibition

Elevated low-density lipoprotein (LDL) cholesterol is a well-established risk factor for atherosclerotic cardiovascular disease. A primary strategy for managing hypercholesterolemia involves the inhibition of intestinal cholesterol absorption. The discovery of 2-azetidinones as a class of potent cholesterol absorption inhibitors marked a significant advancement in this field.

The compound 4-(3-hydroxyphenyl)azetidin-2-one is a fundamental building block of ezetimibe (SCH 58235), the first and only approved cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3] NPC1L1 is a transmembrane protein located in the brush border membrane of enterocytes in the small intestine and is crucial for the uptake of dietary and biliary cholesterol. By binding to NPC1L1, ezetimibe and its analogs prevent the internalization of cholesterol, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL cholesterol levels.

This guide will delve into the in vitro methodologies used to characterize and validate compounds like 4-(3-hydroxyphenyl)azetidin-2-one, providing a framework for comparative analysis against its parent compound, ezetimibe, and other cholesterol-lowering agents.

Comparative In Vitro Performance of Cholesterol Absorption Inhibitors

The in vitro efficacy of cholesterol absorption inhibitors can be assessed through a variety of assays that model different stages of the absorption process. Here, we compare the expected performance of 4-(3-hydroxyphenyl)azetidin-2-one, based on data from its close analog ezetimibe, with other classes of inhibitors.

Compound/ClassMechanism of ActionIn Vitro AssayKey Performance MetricReference
4-(3-hydroxyphenyl)azetidin-2-one (inferred from Ezetimibe) NPC1L1 InhibitionNPC1L1 Binding Assay (HEK293 cells)KD for Ezetimbe-glucuronide: ~220 nM (human)[1]
Cellular Cholesterol Uptake (Caco-2 cells)~50% inhibition of cholesterol uptake[4]
Brush Border Membrane Vesicle AssayActive inhibition of cholesterol absorption[5][6]
Ezetimibe NPC1L1 InhibitionNPC1L1 Binding Assay (Rhesus monkey BBM)KD for Ezetimbe-glucuronide: ~41 nM[7]
Cellular Cholesterol Uptake (Caco-2 cells)Significant reduction in cholesterol uptake[4]
Plant Sterols/Stanols Micellar Cholesterol DisplacementCholesterol Micellar Solubility AssayReduction in cholesterol solubility in micelles[8]
Cellular Cholesterol Uptake (Caco-2 cells)Inhibition of cholesterol uptake
Orlistat Pancreatic Lipase Inhibition / NPC1L1 InhibitionPancreatic Lipase Activity AssayInhibition of lipase activity[9]
Cellular Cholesterol Uptake (NPC1L1 transfected cells)IC50 = 1.2 µM[10]
Bile Acid Sequestrants (e.g., Cholestyramine) Bile Acid BindingIn Vitro Bile Acid Binding AssayBinding to various bile acids[11][12]
Cholesterol Micellar Solubility AssayReduction in cholesterol solubility in micelles[11]

Experimental Protocols for In Vitro Validation

To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount. The following sections provide step-by-step methodologies for key in vitro assays used to evaluate cholesterol absorption inhibitors.

Cellular Cholesterol Uptake Assay (Caco-2 Cells)

This assay measures the ability of a compound to inhibit the uptake of cholesterol into a human intestinal epithelial cell line, providing a physiologically relevant model of intestinal absorption.

Principle: Caco-2 cells, when cultured, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier. The uptake of radiolabeled or fluorescently-tagged cholesterol is quantified in the presence and absence of the test compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed Caco-2 cells onto permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm2.

  • Differentiation: Allow the cells to differentiate for 19-21 days, with medium changes every 2-3 days, until a stable transepithelial electrical resistance (TEER) is achieved, indicating monolayer integrity.

  • Micelle Preparation: Prepare micelles containing radiolabeled cholesterol (e.g., [3H]-cholesterol) or a fluorescent cholesterol analog (e.g., NBD-cholesterol), along with phospholipids and bile salts to mimic the intestinal lumen environment.

  • Treatment: Pre-incubate the differentiated Caco-2 monolayers with the test compound (e.g., 4-(3-hydroxyphenyl)azetidin-2-one dissolved in a suitable vehicle like DMSO) at various concentrations for a defined period (e.g., 1-4 hours).

  • Cholesterol Uptake: Add the cholesterol-containing micelles to the apical side of the monolayers and incubate for a specific duration (e.g., 2 hours) at 37°C.

  • Washing: After incubation, wash the monolayers extensively with cold PBS to remove any non-internalized cholesterol.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For radiolabeled cholesterol, measure the radioactivity in the cell lysate using a scintillation counter.

    • For fluorescently-tagged cholesterol, measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of cholesterol uptake inhibition by comparing the values from treated cells to vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cholesterol uptake by 50%.

Diagram of the Cellular Cholesterol Uptake Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Caco2 Caco-2 Cell Culture Seed Seed on Permeable Supports Caco2->Seed Differentiate Differentiate for 19-21 Days Seed->Differentiate Treat Pre-incubate with Test Compound Differentiate->Treat Micelles Prepare Cholesterol Micelles Uptake Add Micelles & Incubate Micelles->Uptake Treat->Uptake Wash Wash to Remove External Cholesterol Uptake->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify Internalized Cholesterol Lyse->Quantify Data_Analysis Data_Analysis Quantify->Data_Analysis Calculate % Inhibition & IC50

Caption: Workflow for the Caco-2 cellular cholesterol uptake assay.

NPC1L1 Competitive Binding Assay

This assay directly measures the binding affinity of a test compound to the NPC1L1 protein, the molecular target of ezetimibe and its analogs.

Principle: A radiolabeled ligand with known affinity for NPC1L1 (e.g., [3H]-ezetimibe glucuronide) is incubated with a source of NPC1L1 protein (e.g., membranes from cells overexpressing NPC1L1) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured.

Methodology:

  • NPC1L1 Source Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding human NPC1L1.

    • Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Reaction:

    • In a microplate, combine the NPC1L1-containing membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-ezetimibe glucuronide), and a range of concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Diagram of the NPC1L1 Competitive Binding Assay Principle:

G cluster_control Control (No Inhibitor) cluster_inhibition With Inhibitor NPC1L1_C NPC1L1 Radioligand_C [3H]-Ligand NPC1L1_C->Radioligand_C Binding NPC1L1_I NPC1L1 Inhibitor Test Compound NPC1L1_I->Inhibitor Competition Radioligand_I [3H]-Ligand

Caption: Principle of the NPC1L1 competitive binding assay.

Causality Behind Experimental Choices

The selection of specific in vitro assays is driven by the need to build a comprehensive and mechanistically informative profile of a potential drug candidate.

  • Cell-Based vs. Acellular Assays: Cell-based assays, such as the Caco-2 cholesterol uptake model, provide a more physiologically relevant system by incorporating cellular processes like membrane transport and potential metabolism. In contrast, acellular assays, like the NPC1L1 binding assay, offer a more direct and quantitative measure of target engagement, free from the complexities of a cellular environment. A combination of both is essential for a thorough evaluation.

  • Choice of Cell Line: Caco-2 cells are a gold standard for studying intestinal absorption due to their ability to differentiate into a polarized monolayer resembling the intestinal epithelium. HepG2 cells, a human liver cell line, are also used as they express NPC1L1 and are involved in cholesterol metabolism.

  • Radiolabeled vs. Fluorescent Probes: Radiolabeled cholesterol provides a highly sensitive and direct measure of uptake. However, fluorescent probes like NBD-cholesterol offer a non-radioactive alternative that is amenable to high-throughput screening and microscopic visualization. The choice depends on the specific experimental needs and available instrumentation.

Conclusion and Future Directions

The in vitro screening of 4-(3-hydroxyphenyl)azetidin-2-one and its analogs is a critical step in the development of novel cholesterol absorption inhibitors. Based on the extensive data available for ezetimibe, it is anticipated that 4-(3-hydroxyphenyl)azetidin-2-one possesses significant inhibitory activity in cellular cholesterol uptake and NPC1L1 binding assays.

This guide provides the foundational knowledge and detailed protocols for researchers to conduct their own cross-validation studies. By employing a multi-faceted in vitro screening approach, researchers can confidently identify and characterize promising new chemical entities for the treatment of hypercholesterolemia. Future research should focus on elucidating the precise structure-activity relationships of substitutions on the 2-azetidinone core to optimize potency and pharmacokinetic properties.

References

  • Nassar, T., et al. (2015). Orlistat limits cholesterol intestinal absorption by Niemann-pick C1-like 1 (NPC1L1) inhibition. European Journal of Pharmacology, 762, 197-203. [Link]

  • Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences, 102(23), 8132-8137. [Link]

  • Hawes, B. E., et al. (2007). In Vivo Responsiveness to Ezetimibe Correlates With Niemann-Pick C1 like-1 (NPC1L1) Binding Affinity: Comparison of Multiple Species NPC1L1 Orthologs. Journal of Pharmacology and Experimental Therapeutics, 320(1), 438-446. [Link]

  • Huff, M. W., & Pollex, R. L. (2006). NPC1L1: Evolution From Pharmacological Target to Physiological Sterol Transporter. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(9), 1934-1936. [Link]

  • Gylling, H., et al. (2001). Orlistat inhibits dietary cholesterol absorption. International Journal of Obesity, 25(10), 1474-1478. [Link]

  • Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences, 102(23), 8132-8137. [Link]

  • Clader, J. W. (1998). 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. Journal of Medicinal Chemistry, 41(7), 973-980. [Link]

  • Weinglass, A. B., et al. (2008). Extracellular loop C of NPC1L1 is important for binding to ezetimibe. Proceedings of the National Academy of Sciences, 105(4), 11140-11145. [Link]

  • Kværnø, L., et al. (2005). Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption. Journal of Medicinal Chemistry, 48(19), 6044-6052. [Link]

  • Hadváry, P., et al. (1991). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Journal of Clinical Pharmacology, 31(5), 453-458. [Link]

  • ClinicalTrials.gov. (2026). Orlistat for High Cholesterol. [Link]

  • Kim, M., et al. (2021). The Effect of Orlistat on Sterol Metabolism in Obese Patients. Frontiers in Endocrinology, 12, 735035. [Link]

  • Da-Ano, R., et al. (2023). In vitro cholesterol micellar solubility assay for luteolin, luteolin-7-O-glucoside, and luteolin-6-C-glucoside (isoorientin). Food Chemistry, 404, 134591. [Link]

  • Ngamukote, S., et al. (2011). Impact of Artocarpus lakoocha heartwood extract and Oxyresveratrol on cholesterol digestion and absorption in Caco-2 cell culture. Journal of Functional Foods, 3(3), 169-175. [Link]

  • Higuchi, W. I., et al. (1979). Cholesterol dissolution rate in micellar bile acid solutions: retarding effect of added lecithin. Journal of Pharmaceutical Sciences, 68(10), 1267-1272. [Link]

  • Adisakwattana, S., et al. (2016). Effects of extraction solvents of dietary plants on lipid lowering activity. Journal of Medicinal Plants Research, 10(32), 525-532. [Link]

  • Lim, H. S., et al. (2018). Spirogyra neglecta inhibits the absorption and synthesis of cholesterol in vitro. Pharmaceutical Biology, 56(1), 340-347. [Link]

  • van Heek, M., et al. (2003). Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. British Journal of Pharmacology, 138(8), 1459-1467. [Link]

  • Wang, M., et al. (2022). First Discovery of Cholesterol-Lowering Activity of Parthenolide as NPC1L1 Inhibitor. Molecules, 27(19), 6289. [Link]

  • Yamanashi, Y., et al. (2011). Luteolin and Quercetin Affect the Cholesterol Absorption Mediated by Epithelial Cholesterol Transporter Niemann–Pick C1-Like 1 in Caco-2 Cells and Rats. Journal of Agricultural and Food Chemistry, 59(21), 11468-11474. [Link]

  • Wang, M., et al. (2022). (A) Inhibitory effect of PTL on cholesterol absorption in Caco-2 cells. ResearchGate. [Link]

  • Batta, A. K., et al. (2001). Plant stanol fatty acid esters inhibit cholesterol absorption and hepatic hydroxymethyl glutaryl coenzyme A reductase activity to reduce plasma levels in rabbits. Metabolism, 50(9), 1106-1112. [Link]

  • Kværnø, L., et al. (2005). Synthesis and in vitro evaluation of inhibitors of intestinal cholesterol absorption. PubMed. [Link]

  • van Heek, M., et al. (2000). Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663. British journal of pharmacology, 129(8), 1748–1754. [Link]

  • Yoon, H. S., et al. (2013). Reduction in cholesterol absorption in Caco-2 cells through the down-regulation of Niemann-Pick C1-like 1 by the putative probiotic strains Lactobacillus rhamnosus BFE5264 and Lactobacillus plantarum NR74 from fermented foods. International Journal of Food Sciences and Nutrition, 64(1), 44-52. [Link]

  • Charbe, N. B., & Sonwane, S. A. (2011). SYNTHESIS, CHOLESTEROL ABSORPTION INHIBITION AND ANTI-BACTERIAL ACTIVITY OF SOME NOVEL 2-AZETIDINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(4), 1066-1072. [Link]

  • ClinicalTrials.gov. (2002). SCH-58235 (Ezetimibe) to Treat Homozygous Sitosterolemia. [Link]

  • Bays, H. E. (2008). Ezetimibe. Expert Opinion on Investigational Drugs, 17(4), 587-604. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Chiral Separation Methods for 4-(3-hydroxyphenyl)azetidin-2-one

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1] Enantiomers, mirror-image i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. The compound 4-(3-hydroxyphenyl)azetidin-2-one is a key chiral intermediate in the synthesis of several pharmacologically active agents, most notably the cholesterol absorption inhibitor, ezetimibe. Ensuring the enantiomeric purity of this intermediate is paramount to controlling the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two powerful and widely adopted techniques for chiral separation—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and outlines a robust validation strategy for methods developed for 4-(3-hydroxyphenyl)azetidin-2-one, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The Imperative of Chiral Separation

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry.[4] When substituted at the 4-position as in our target analyte, a chiral center is created. The biological activity of the final drug product is often attributable to a single enantiomer, while the other (the "distomer") may be inactive or, in some cases, contribute to undesirable side effects.[5] Therefore, a validated analytical method capable of accurately quantifying the enantiomeric excess (% ee) or the amount of the undesired enantiomer is a regulatory necessity.[6]

Method Development: A Tale of Two Techniques

The goal of method development is to achieve baseline separation of the two enantiomers with optimal resolution (Rs > 1.7), peak shape, and analysis time.[6] The choice between HPLC and SFC often depends on laboratory resources, desired throughput, and environmental considerations.[7][8]

The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity determinations in many quality control laboratories.[1][7][8] The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile and often the first choice for screening.[9]

For a polar molecule like 4-(3-hydroxyphenyl)azetidin-2-one, multiple HPLC modes could be explored:

  • Normal-Phase (NP-HPLC): Utilizes non-polar solvents like hexane or heptane with a polar modifier (e.g., ethanol, isopropanol). This mode often provides excellent selectivity on polysaccharide CSPs.[7][8]

  • Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, sometimes with additives. This can be advantageous for compounds with poor solubility in non-polar solvents.

  • Reversed-Phase (RP-HPLC): Uses aqueous-organic mobile phases. While less common for initial screening on many traditional polysaccharide CSPs, newer immobilized phases show excellent stability and utility in this mode.[10]

The Sprinter: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC.[11] It uses supercritical carbon dioxide (CO2) as the primary mobile phase, which exhibits low viscosity and high diffusivity.[11] This translates into several key advantages:

  • Speed: The low viscosity allows for much higher flow rates without excessive backpressure, dramatically reducing analysis times.[11]

  • Reduced Solvent Consumption: Replacing organic solvents with CO2 significantly cuts down on solvent purchase and disposal costs.[7][8][11]

  • Efficiency: Improved mass transfer often leads to higher column efficiencies and sharper peaks.[11]

Notably, the same CSPs used in normal-phase HPLC are directly applicable to SFC, making it a complementary screening technique.[7][8] Often, methods can be readily transferred between the two platforms.

The Validation Framework: Ensuring Method Performance

Once an optimized method is developed, it must be rigorously validated to prove it is fit for its intended purpose, as mandated by ICH guideline Q2(R1).[2][3][12] The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of the undesired enantiomer.

The following diagram illustrates a typical workflow for chiral method validation.

G cluster_params Validation Parameters cluster_val Finalization Dev Method Development & Optimization ValProto Validation Protocol Definition (Based on ICH Q2(R1)) Dev->ValProto Spec Specificity ValProto->Spec Loq LOD & LOQ ValProto->Loq Lin Linearity & Range ValProto->Lin Acc Accuracy ValProto->Acc Prec Precision (Repeatability & Intermediate) ValProto->Prec Rob Robustness ValProto->Rob SST System Suitability (Defined Criteria) Spec->SST Loq->SST Lin->SST Acc->SST Prec->SST Rob->SST Report Validation Report & Method Implementation G Start Need to Validate Chiral Method for 4-(3-hydroxyphenyl)azetidin-2-one HighT Is High Throughput/ Speed a Critical Factor? Start->HighT Solvent Are Solvent Reduction & 'Green' Chemistry Prioritized? HighT->Solvent No SFC Select Chiral SFC - Very fast analysis (4 min vs 12 min) - Significantly less organic solvent waste - Excellent performance HighT->SFC Yes HPLC Select Chiral NP-HPLC - Robust, established technique - Slower analysis time Solvent->HPLC No Solvent->SFC Yes

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.